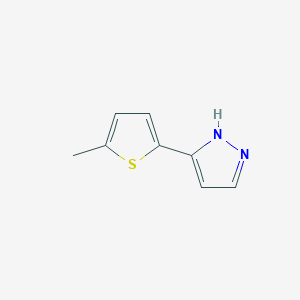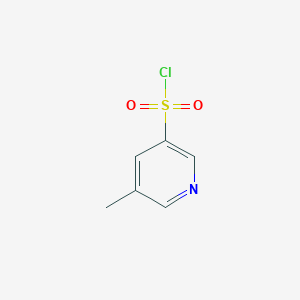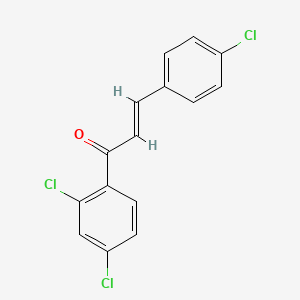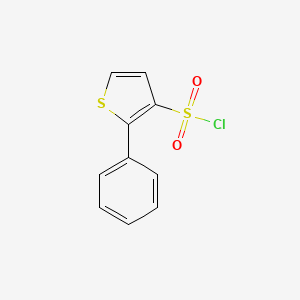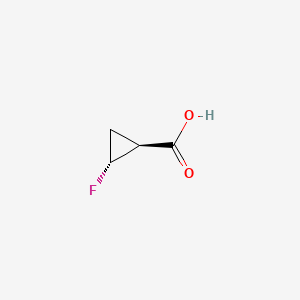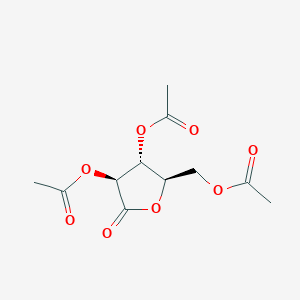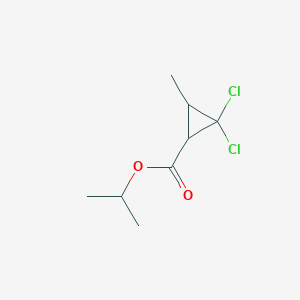
Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate
Descripción general
Descripción
Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate, also known as DCMC, is a cyclopropane derivative that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects, making it an interesting target for further investigation.
Mecanismo De Acción
The mechanism of action of Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate is not fully understood, but it is thought to work through the inhibition of certain enzymes and metabolic pathways. Specifically, it has been shown to inhibit the growth of certain fungi and bacteria by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate has been shown to have a range of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to have anti-inflammatory effects and to act as a potent antioxidant. These effects make Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate an interesting target for further investigation in the field of cancer research and drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate in lab experiments is its high purity and reliability. Additionally, its unique structure and potential biological activity make it a valuable tool for investigating a variety of research questions. However, one limitation of using Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate is its potential toxicity, which must be carefully controlled and monitored in lab settings.
Direcciones Futuras
There are many potential future directions for research on Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further investigation of its mechanism of action and potential side effects could lead to a better understanding of its biological properties. Finally, Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate could be further studied for its potential use as a pesticide or insecticide, with the goal of developing more sustainable and environmentally friendly methods for pest control.
Aplicaciones Científicas De Investigación
Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate has been used in a variety of scientific applications, including as a reagent in organic synthesis and as a potential therapeutic agent. Its unique cyclopropane structure has been shown to have interesting biological properties, including antifungal and antimicrobial activity. Additionally, Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate has been studied for its potential use as a pesticide and as a way to control insect populations.
Propiedades
IUPAC Name |
propan-2-yl 2,2-dichloro-3-methylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2O2/c1-4(2)12-7(11)6-5(3)8(6,9)10/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFYDGAPRCIEIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(Cl)Cl)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



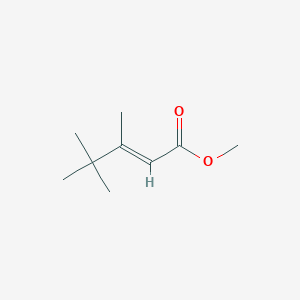
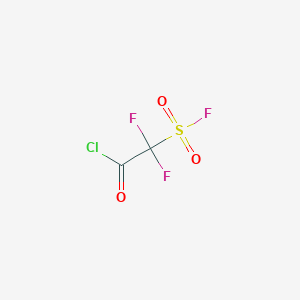
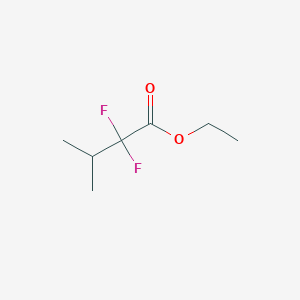

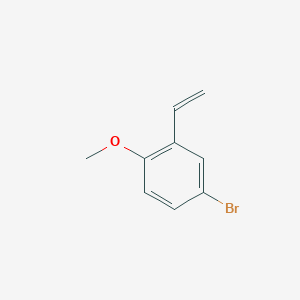

![N-[(dimethylamino)methylene]-N'-(4-fluorophenyl)thiourea](/img/structure/B3040174.png)
